molecular formula C25H32N6O B1245654 TZB 30878

TZB 30878

Cat. No.: B1245654
M. Wt: 432.6 g/mol
InChI Key: WFQOETMVYMINSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background and Significance in Serotonergic Pharmacology

TZB 30878 is recognized as a novel agent possessing dual pharmacological properties: it acts as a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist. wikipedia.orgguidetopharmacology.orgfda.govsigmaaldrich.com This dual mechanism of action is of particular interest in serotonergic pharmacology, as the serotonin (B10506) system is widely involved in regulating various physiological and behavioral processes, including mood, cognition, and gastrointestinal function. tocris.com Dysregulation of serotonergic signaling has been implicated in the pathophysiology of several disorders, such as irritable bowel syndrome (IBS). The unique combination of 5-HT1A agonism and 5-HT3 antagonism in a single molecule like this compound presents a potential avenue for addressing conditions where modulating both receptor subtypes is therapeutically desirable. sigmaaldrich.com

Historical Perspective of this compound Discovery and Early Development

The discovery of this compound emerged from research efforts aimed at identifying orally bioavailable compounds for the management of irritable bowel syndrome. wikipedia.orgfda.gov It is classified within the 3-aminoquinazolinone series of compounds. fda.gov The early development involved the synthesis and evaluation of a series of quinazolinone derivatives featuring a piperazinylquinoline moiety. fda.gov Initial compounds in this series that contained a sulfur atom within the linker structure demonstrated high affinity in in vitro assays but exhibited limited activity in vivo. fda.gov Subsequent structural optimization, specifically the replacement of the sulfur atom with a methylene (B1212753) group in the linker, led to compounds with improved pharmacokinetic profiles and culminated in the identification of TZB-30878, also referred to as compound 17m in some scientific literature. fda.gov The discovery and initial pharmacological characterization of this compound were documented in research publications around 2007 and 2010. fda.govsigmaaldrich.com

Overview of Current Academic Research Trajectories for this compound

Current academic research trajectories for this compound continue to explore its pharmacological profile and potential therapeutic applications, particularly in the context of gastrointestinal disorders like diarrhea-predominant IBS (d-IBS). sigmaaldrich.com Studies focus on detailing its interactions with 5-HT1A and 5-HT3 receptors and the functional consequences of these interactions. Investigations have utilized animal models of IBS to evaluate its efficacy in ameliorating symptoms such as stress-induced defecation. guidetopharmacology.orgfda.govsigmaaldrich.com Furthermore, research is being conducted to understand the metabolic fate of this compound in biological systems. Studies involving human hepatic cytochrome P450 enzymes, predominantly CYP3A4, have identified and characterized various metabolites of the compound. This ongoing research aims to fully elucidate the mechanisms by which this compound exerts its effects and to assess its potential as a therapeutic agent. sigmaaldrich.com

Detailed research findings regarding the binding affinity of this compound to human 5-HT receptor subtypes have been reported. Studies have shown that this compound selectively binds to human 5-HT1A receptors with a dissociation constant (Kd) of 0.68 ± 0.03 nM and to human 5-HT3 receptors with a Kd of 8.90 ± 1.73 nM. guidetopharmacology.orgsigmaaldrich.com

The following table summarizes the binding affinity data:

Receptor SubtypeDissociation Constant (Kd)
Human 5-HT1A0.68 ± 0.03 nM
Human 5-HT38.90 ± 1.73 nM

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H32N6O

Molecular Weight

432.6 g/mol

IUPAC Name

3-amino-2-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]-5,6,7,8-tetrahydroquinazolin-4-one

InChI

InChI=1S/C25H32N6O/c26-31-24(28-22-10-4-2-8-20(22)25(31)32)11-5-6-14-29-15-17-30(18-16-29)23-13-12-19-7-1-3-9-21(19)27-23/h1,3,7,9,12-13H,2,4-6,8,10-11,14-18,26H2

InChI Key

WFQOETMVYMINSA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C(=N2)CCCCN3CCN(CC3)C4=NC5=CC=CC=C5C=C4)N

Synonyms

3-amino-5,6,7,8-tetrahydro-2-(4-(4-(quinolin-2-yl)piperazin-1-yl)butyl)quinazolin-4-(3H)-one
TZB 30878
TZB-30878
TZB30878

Origin of Product

United States

Molecular and Cellular Mechanisms of Tzb 30878 Action

Binding Profile and Receptor Affinity Studies for TZB-30878

TZB-30878 has been identified as a compound with a dualistic effect on the serotonin (B10506) (5-hydroxytryptamine, 5-HT) system, functioning as both a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist. nih.gov Binding assays have demonstrated that TZB-30878 selectively binds to human 5-HT1A and 5-HT3 receptors. nih.gov

TZB-30878 exhibits a high affinity for the human 5-HT1A receptor. In vitro binding assays have determined the dissociation constant (Kd) of [3H]TZB-30878 for the human 5-HT1A receptor to be 0.68 ± 0.03 nM. nih.gov This high affinity underscores its potent agonistic activity at this receptor subtype. The agonism at 5-HT1A receptors is a key component of its pharmacological profile. nih.gov Behavioral assays in rats have shown that TZB-30878 can produce signs of 5-HT syndrome, which is characteristic of 5-HT1A receptor activation. nih.gov Furthermore, the effects of TZB-30878 in animal models can be partly counteracted by the administration of a 5-HT1A antagonist, WAY-100635, further confirming its role as a 5-HT1A receptor agonist. nih.gov

In addition to its agonist activity at 5-HT1A receptors, TZB-30878 also functions as an antagonist at 5-HT3 receptors. Binding studies have revealed that it binds to human 5-HT3 receptors with a Kd value of 8.90 ± 1.73 nM. nih.gov This demonstrates a strong, selective interaction with this ligand-gated ion channel. The antagonistic effect of TZB-30878 at the 5-HT3 receptor has been demonstrated in vivo, where systemic administration of the compound dose-dependently inhibited 5-HT-induced bradycardia in rats, a physiological response mediated by 5-HT3 receptors. nih.gov

The dual action of TZB-30878 distinguishes it from single-target serotonin receptor ligands. In a rat model of wrap restraint stress-induced defecation, TZB-30878 was shown to normalize this stress-induced response in a dose-dependent manner. nih.gov In contrast, the selective 5-HT1A agonist tandospirone (B1205299) and the selective 5-HT3 antagonist alosetron (B1665255) did not exhibit such effects when administered alone in the same model. nih.gov This suggests that the combined 5-HT1A agonism and 5-HT3 antagonism of TZB-30878 results in a unique pharmacological profile that is not replicated by the individual actions of selective ligands for these receptors.

Receptor Binding Affinities of TZB-30878

ReceptorAffinity (Kd)Reference
Human 5-HT1A0.68 ± 0.03 nM nih.gov
Human 5-HT38.90 ± 1.73 nM nih.gov

Intracellular Signaling Cascades Modulated by TZB-30878

While direct studies on the intracellular signaling cascades specifically modulated by TZB-30878 are not extensively detailed in the current literature, its known receptor targets allow for an inferred understanding of its downstream effects.

As a 5-HT1A receptor agonist, TZB-30878 is expected to activate signaling pathways coupled to this G protein-coupled receptor (GPCR). 5-HT1A receptors are known to couple to inhibitory G-proteins (Gi/o). nih.gov Activation of the Gi/o pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity. nih.gov Furthermore, the βγ-subunits of the activated G-protein can directly modulate ion channels, leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of voltage-dependent calcium channels, which hyperpolarizes the neuron and reduces neuronal excitability. frontiersin.orgresearchgate.net In some cellular contexts, 5-HT1A receptor activation can also stimulate other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphoinositide 3-kinase (PI3K)-Akt pathway, which are involved in neuroprotection and neuroplasticity. nih.govfrontiersin.org

As a 5-HT3 receptor antagonist, TZB-30878 would block the signaling initiated by serotonin at this receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to a rapid influx of cations (primarily Na+ and K+, with some permeability to Ca2+), causing depolarization of the neuronal membrane. mdpi.comnih.gov By blocking this channel, TZB-30878 would prevent this depolarization and the subsequent neuronal excitation and neurotransmitter release. nih.gov Antagonism at the 5-HT3 receptor can also indirectly influence other neurotransmitter systems, such as dopamine (B1211576) and GABA, due to the presence of these receptors on various neurons. mdpi.comnih.gov

Receptor-Effector Coupling Studies

Specific receptor-effector coupling studies for TZB-30878 are not currently available in the published literature. However, the principles of receptor-effector coupling for its target receptors are well-established.

For the 5-HT1A receptor, a GPCR, the coupling of agonist binding to a cellular response is a dynamic process. nih.gov Upon agonist binding, the receptor undergoes a conformational change that allows it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for the associated G-protein. This catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then go on to modulate their respective effectors (e.g., adenylyl cyclase, ion channels). nih.govahajournals.org The efficiency of this coupling can be influenced by factors such as receptor density, the specific G-protein subtypes present in the cell, and the presence of regulatory proteins. slideshare.netphysiology.org

For the 5-HT3 receptor, a ligand-gated ion channel, the coupling between ligand binding and effector response (ion channel opening) is direct and rapid. wikipedia.org The binding of the ligand induces a conformational change in the receptor protein itself, which opens the transmembrane ion pore. wikipedia.orgkhanacademy.org This direct coupling results in a much faster cellular response compared to the multi-step process of GPCR signaling. khanacademy.org

Investigations into Other Potential Molecular Targets of TZB-30878 and its Metabolites

While the primary pharmacological activity of TZB-30878 is attributed to its effects on 5-HT1A and 5-HT3 receptors, its chemical structure, which includes quinazoline (B50416) and piperazine (B1678402) moieties, suggests the potential for interactions with other molecular targets. Quinazoline derivatives have been shown to target a variety of biological molecules, including enzymes like dihydrofolate reductase and protein kinases, as well as being involved in processes like tubulin polymerization. nih.govnih.govmdpi.comresearchgate.net Similarly, the piperazine scaffold is a common feature in many centrally active pharmacological agents and can interact with various receptors and transporters. acs.orgnih.govpharmaceuticaljournal.netresearchgate.net

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Tzb 30878 Analogs

Identification of Key Pharmacophoric Features for 5-HT1A and 5-HT3 Activity

A crucial step in the design of TZB-30878 and its analogs was the development of a pharmacophore model that could accommodate ligands for both the 5-HT1A and 5-HT3 receptors. By analyzing and superimposing the structures of known 5-HT1A agonists and 5-HT3 antagonists that share an arylpiperazine element, researchers identified a common set of chemical features essential for dual binding. acs.org

The resulting pharmacophore model for these dual-action agents consists of four key features:

An aromatic ring that serves as a foundational template for the molecule.

A hydrogen bond acceptor , typically a nitrogen atom, located within the aromatic system.

A basic nitrogen atom (e.g., in a piperazine (B1678402) ring) situated at a specific distance from the aromatic ring.

A bulky, hydrophobic group connected to the basic nitrogen via a spacer. acs.org

This composite model integrates features from established pharmacophores for each receptor type. The pharmacophore for 5-HT3 antagonists generally includes an aromatic or heteroaromatic ring, a coplanar carbonyl group, and a basic nitrogen center, all with well-defined spatial relationships. nih.gov For 5-HT1A receptor ligands, the model also typically involves an aromatic ring and a basic nitrogen atom, consistent with the dual-action model. nih.gov The quinazolinone moiety of TZB-30878 serves as the bulky hydrophobic group, while the quinoline (B57606) ring and the piperazine nitrogen fulfill the other requirements of the pharmacophore. acs.org

Impact of Structural Modifications on Receptor Selectivity and Potency

The SAR exploration for the TZB-30878 series focused heavily on modifying the linker connecting the piperazinylquinoline head group and the 3-aminoquinazolinone tail. These modifications were critical in fine-tuning the compound's affinity and selectivity for the 5-HT1A and 5-HT3 receptors. acs.org

Initial designs incorporated a sulfur atom (thioether) in the linker. While these compounds showed high in vitro affinity for both receptors, they exhibited poor in vivo activity, likely due to metabolic instability. This prompted a strategic shift to replace the sulfur atom with a more stable methylene (B1212753) group. acs.org Further optimization involved varying the length of this alkyl linker.

The data reveals a clear relationship between the linker length and receptor affinity. A butyl (n=4) linker was found to be optimal for achieving high affinity at both receptors simultaneously. Lengthening or shortening the chain generally led to a decrease in potency at one or both targets. For instance, modifying the linker from a thioether to an alkyl chain and extending it to four carbons was instrumental in discovering TZB-30878's potent dual activity. acs.org

CompoundLinker Modification (X)Linker Length (n)5-HT1A Affinity (Ki, nM)5-HT3 Affinity (Ki, nM)
Analog 1S (Thioether)21.20.58
Analog 2CH2 (Alkane)2321.7
Analog 3CH2 (Alkane)33.80.48
TZB-30878CH2 (Alkane)40.770.26
Analog 5CH2 (Alkane)51.41.4

This table presents a selection of data illustrating the impact of linker modifications on receptor binding affinity, based on findings from the lead optimization studies. acs.org

Conformational Analysis and Molecular Recognition of TZB-30878

The molecular structure of TZB-30878 possesses significant conformational flexibility, primarily due to the butyl linker. For the compound to bind effectively to its target receptors, it must adopt a specific low-energy conformation that correctly orients its key pharmacophoric features in three-dimensional space. The design of the molecule based on a pharmacophore model inherently accounts for this conformational requirement. acs.org

Design Principles for Dual 5-HT1A Agonists and 5-HT3 Antagonists

The development of TZB-30878 exemplifies a rational design strategy for creating dual-acting ligands that target multiple receptors. This approach is increasingly utilized in medicinal chemistry to develop therapeutics with potentially enhanced efficacy or improved side-effect profiles. psychopharmacologyinstitute.com The core design principles underpinning this effort include:

Pharmacophore Hybridization: The process began by identifying common structural features between known selective ligands for the 5-HT1A and 5-HT3 receptors. This led to a hybrid pharmacophore model that guided the initial design of the quinazolinone series. acs.org

Scaffold-Based Optimization: A modular approach was used, focusing on a central scaffold (quinazolinone linked to piperazinylquinoline) and systematically modifying a specific component—the linker—to fine-tune biological activity.

Balancing Potency and Pharmacokinetics: A key challenge in designing dual-action drugs is achieving the desired biological activity profile while maintaining suitable drug-like properties. The initial thioether-containing analogs had high affinity but failed in vivo. The deliberate replacement of the sulfur with a methylene chain was a critical step to improve the pharmacokinetic profile, leading to the orally bioavailable TZB-30878. acs.orgacs.org

Functional Selectivity: The goal was not only to bind to both receptors but to elicit a specific functional response at each: agonism at 5-HT1A and antagonism at 5-HT3. The SAR studies successfully identified a compound that fulfilled this complex requirement, demonstrating that subtle structural changes can modulate not only binding affinity but also functional activity. acs.org

This strategic approach, combining pharmacophore modeling with systematic structural modification and a focus on pharmacokinetic properties, provides a blueprint for the successful design of other multi-target ligands.

Pharmacokinetic Research of Tzb 30878 Preclinical Focus

Metabolic Pathways and Biotransformation of TZB 30878

The biotransformation of this compound involves several metabolic pathways, leading to the formation of various metabolites nih.govresearchgate.net. Studies using human hepatic microsomes have been instrumental in identifying these pathways nih.govresearchgate.net. The parent compound contains quinazoline (B50416), piperazine (B1678402), and quinoline (B57606) rings, which are subject to metabolic modifications nih.govresearchgate.net.

Identification and Characterization of Metabolites (e.g., M1, M2, M3, M4, M5, M6)

Incubation of [quinazoline-2-(14)C]TZB-30878 with human hepatic microsomes has revealed the presence of at least eight metabolites nih.govresearchgate.net. These metabolites have been characterized using mass spectrometry techniques nih.govresearchgate.net. The identified metabolites include four hydroxylated metabolites (M1, M2, M3, and M4), a deaminated metabolite (M5), a cyclic metabolite (M6), and two presumed intermediates (M7 and M8) that are thought to lead to the formation of M6 nih.govresearchgate.net. Specifically, M1, M2, M3, and M4 are hydroxylated forms, with hydroxylation occurring on the quinoline ring (three metabolites) and the quinazoline ring (one metabolite) nih.govresearchgate.net. M5 is a deaminated metabolite, and its formation via microsomes appears to be a novel finding nih.govresearchgate.net. M6 is described as a cyclic metabolite, potentially formed through the cyclization of an aldehyde intermediate researchgate.net.

A summary of identified metabolites is presented in the table below:

MetaboliteDescriptionLocation of Modification (if specified)
M1HydroxylatedQuinoline or quinazoline ring
M2HydroxylatedQuinoline or quinazoline ring
M3HydroxylatedQuinoline or quinazoline ring
M4HydroxylatedQuinoline or quinazoline ring
M5DeaminatedNot specified
M6CyclicFormed from intermediate metabolites
M7Presumed IntermediateLeads to M6 formation
M8Presumed IntermediateLeads to M6 formation

The detailed chemical name for this compound metabolite M5 is 2-(4-(4-(2-Quinolyl)piperazin-1-yl)butyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one nih.gov. This compound metabolite M2 has been identified as 3-Amino-2-(4-(4-(7-hydroxyquinolin-2-yl)piperazin-1-yl)butyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one, indicating a hydroxylation at the 7-position of the quinoline ring ontosight.ai.

Analysis of Hydroxylation and N-Deamination Sites

Hydroxylation is a significant metabolic transformation for this compound, occurring on both the quinoline and quinazoline rings nih.govresearchgate.net. Electron density calculations have been used to predict these hydroxylation sites, and these predictions have been confirmed by comparison with authentic standards nih.govresearchgate.net. The formation of M5 involves N-deamination, a metabolic process observed in the microsomal incubations nih.govresearchgate.net. This N-deamination pathway appears to be novel in the context of microsomal metabolism for this compound nih.govresearchgate.net.

Enzyme Systems Involved in this compound Metabolism

Cytochrome P450 (P450) enzymes play a primary role in the metabolism of many drugs and xenobiotics in the liver vu.ltevotec.com. Investigations into the enzyme systems responsible for this compound metabolism have focused on the involvement of these enzymes nih.govresearchgate.net.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6)

In vitro experiments utilizing human liver microsomes and P450-specific inhibitors have demonstrated that CYP3A4 is the major enzyme responsible for the metabolism of this compound nih.govresearchgate.netresearchgate.net. Other P450 enzymes, such as CYP2D6, play a minor role in its metabolism nih.govresearchgate.netresearchgate.net. This indicates that CYP3A4-mediated oxidation is a primary route of biotransformation for this compound nih.govresearchgate.net.

In Vitro Metabolic Stability Assessments (e.g., Human Hepatic Microsomes)

In vitro metabolic stability assessments are commonly performed using human hepatic microsomes to determine the rate at which a compound is metabolized labcorp.comnih.gov. These studies involve incubating the test compound with microsomes in the presence of necessary cofactors, such as NADPH, and measuring the disappearance of the parent compound or the appearance of metabolites over time labcorp.comnih.gov. Studies on this compound using human hepatic microsomes have been central to identifying its metabolites and the enzymes involved in its biotransformation nih.govresearchgate.net. These assessments provide valuable information regarding the intrinsic clearance of the compound and can be used to predict human pharmacokinetic profiles labcorp.com.

Advanced Metabolite Characterization Techniques (e.g., Mass Spectrometry)

Advanced analytical techniques, particularly mass spectrometry (MS), are essential for the identification and structural characterization of drug metabolites nih.govnih.govproteinmetrics.com. For this compound, liquid chromatography/tandem mass spectrometry (LC/MS/MS) has been extensively used to analyze the metabolites formed during in vitro incubations with human hepatic microsomes nih.govresearchgate.net. The use of stable labeled analogs of this compound, such as [quinoline-deuterium (D)6]TZB-30878 and [piperazin-D8]TZB-30878, in conjunction with MS techniques, has aided in proposing the structures of the detected metabolites nih.govresearchgate.net. Comparing the retention times and mass spectra of metabolites with authentic standards, as was done for the cyclic metabolite M6, further confirms their structures researchgate.net. High-resolution mass spectrometry (HRMS) can also be applied to validate the molecular formula of compounds and metabolites .

Preclinical Pharmacological Investigations of Tzb 30878 in Animal Model Systems

In Vitro Functional Assays for Receptor Activity

In vitro studies have demonstrated the selective binding of TZB 30878 to human serotonin (B10506) receptor subtypes. Binding assays using tritiated ([³H]) this compound revealed selective binding to human 5-HT1A and 5-HT3 receptors nih.govprobechem.com. The dissociation constant (Kd) values were determined, indicating high affinity for both receptor subtypes nih.govprobechem.com. Specifically, the Kd value for human 5-HT1A receptors was reported as 0.68 ± 0.03 nM, while the Kd value for human 5-HT3 receptors was 8.90 ± 1.73 nM nih.govprobechem.com. These findings suggest that this compound acts as a ligand for both of these key serotonin receptors nih.govprobechem.com.

Receptor Subtype (Human)Kd (nM)
5-HT1A0.68 ± 0.03
5-HT38.90 ± 1.73

Competitive binding studies and functional assays were also employed to confirm the selectivity and activity of this compound at these receptors .

In Vivo Studies on Neurotransmitter Systems in Animal Models

In vivo investigations in animal models have explored the effects of this compound on neurotransmitter systems, particularly the serotonergic system, which is known to play a significant role in regulating various physiological and behavioral processes nih.govnih.govmdpi.com.

Modulation of Serotonin-Induced Physiological Responses (e.g., Bradycardia in Rats)

Systemic administration of this compound in rats was shown to inhibit 5-HT-induced bradycardia in a dose-dependent manner nih.govprobechem.com. This effect is a known physiological response mediated, in part, by serotonin receptors nih.gov. The observed inhibition suggests that this compound modulates serotonergic signaling pathways involved in the regulation of heart rate nih.gov.

Behavioral Phenotypes Associated with Serotonergic Modulation (e.g., 5-HT Syndrome in Rats)

In behavioral assays conducted in rats, this compound produced signs characteristic of the 5-HT syndrome nih.govprobechem.comresearchgate.net. The 5-HT syndrome is a constellation of behavioral and physiological effects resulting from excessive central and peripheral serotonergic activity nih.gov. The induction of these signs by this compound is consistent with its demonstrated activity on serotonin receptors, particularly its 5-HT1A receptor agonism nih.gov.

Efficacy Studies in Animal Models of Gastrointestinal Disorders

Given the established role of serotonin in regulating gastrointestinal function and the implication of serotonergic dysregulation in disorders like IBS, the efficacy of this compound was evaluated in relevant animal models nih.govwjgnet.commdpi.com.

Effects on Stress-Induced Defecation in Irritable Bowel Syndrome Models

This compound significantly inhibited or normalized stress-induced defecation in an IBS-like model in rats nih.govnih.govprobechem.comresearchgate.netwjgnet.com. Stress-induced defecation is a validated preclinical endpoint used to assess potential therapeutic agents for diarrhea-predominant IBS mdpi.com. The compound demonstrated this effect in a dose-dependent manner nih.govprobechem.com. Further investigation using the 5-HT1A antagonist WAY-100635 showed that pretreatment with this antagonist significantly attenuated, though did not completely abolish, the inhibitory effects of this compound on stress-induced defecation nih.govnih.gov. This suggests that the efficacy of this compound in this model is mediated, at least in part, through its 5-HT1A receptor agonistic activity, with potential contributions from its 5-HT3 receptor antagonistic properties nih.gov.

Comparative Preclinical Efficacy of this compound with Reference Compounds

Preclinical investigations have explored the efficacy of TZB-30878, identified as compound 17m, a novel agent characterized as a 5-HT1A agonist and 5-HT3 antagonist, within the 3-aminoquinazolinone series. Studies utilizing animal models have aimed to evaluate its potential therapeutic effects, particularly in the context of conditions such as Irritable Bowel Syndrome (IBS). researchgate.netresearchgate.netwjgnet.com

In vivo functional assays have demonstrated that TZB-30878 elicits dose-dependent inhibition of the Bezold-Jarisch reflex. researchgate.net Furthermore, these studies indicated that TZB-30878 was capable of inducing behaviors mediated by the 5-HT1A receptor. researchgate.net

Evaluation in an animal model of IBS revealed that TZB-30878 significantly inhibited stress-induced defecation. researchgate.netwjgnet.com This finding suggests a potential therapeutic benefit of TZB-30878 in addressing a key symptom observed in certain subtypes of IBS. Additionally, research indicates that TZB-30878, acting as a 5-HT1A receptor agonist, may improve anxiety-like behavior in IBS-D model rats, alongside its effects on diarrhea symptoms. researchgate.netwjgnet.com

To further understand the mechanism underlying the observed effects, studies have incorporated reference compounds. Pretreatment with WAY-100635, a known 5-HT1A antagonist, was found to significantly attenuate the inhibitory effects of TZB-30878 in the animal model, although it did not completely abolish them. researchgate.net This suggests that the 5-HT1A agonist activity of TZB-30878 plays a significant role in its observed preclinical efficacy.

The following table summarizes key comparative findings regarding the effects of TZB-30878 in preclinical animal models, including the impact of the reference compound WAY-100635:

Treatment GroupEffect on Stress-Induced DefecationEffect on 5-HT1A-mediated behaviors
TZB-30878Significantly inhibited researchgate.netwjgnet.comInduced researchgate.net
TZB-30878 + WAY-100635Attenuated (but not abolished) researchgate.netAttenuated researchgate.net
Vehicle (Control)Baseline/Increased researchgate.netwjgnet.comBaseline/No induction researchgate.net

These preclinical findings, including the comparison with the effects observed after administration of a 5-HT1A antagonist, support the involvement of 5-HT1A receptor modulation in the therapeutic potential of TZB-30878 in relevant animal models. While these studies demonstrate significant effects compared to control, detailed comparative efficacy data against other established therapeutic reference compounds in animal models were not available within the scope of the consulted literature.

Computational and Theoretical Approaches in Tzb 30878 Research

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of TZB 30878, docking studies would be employed to model its interaction with the 5-HT1A and 5-HT3 receptors. Although specific docking studies for this compound are not publicly available, research on similar 5-HT1A agonists provides a framework for understanding these interactions.

For instance, molecular modeling of the human 5-HT1A receptor suggests that the binding pocket is located within a central core formed by seven alpha-helical transmembrane segments nih.gov. Docking studies with 5-HT1A agonists often reveal key interactions with specific amino acid residues. A crucial interaction for many agonists is a salt bridge formed between the protonated amine of the ligand and the carboxylate group of an aspartate residue (Asp3.32) in the third transmembrane domain (TM3) acs.org. Other important interactions often involve hydrogen bonds and hydrophobic contacts with residues in TM3, TM5, TM6, and TM7 acs.orgnih.gov. For example, studies on 2-aminotetralin-type agonists highlighted interactions with residues such as Y5.38 and S5.42 at the 5-HT1A receptor acs.org. The quinazolinone and quinoline (B57606) rings of this compound would likely engage in hydrophobic and aromatic stacking interactions within the receptor pockets, contributing to its binding affinity.

Table 1: Key Amino Acid Residues in 5-HT1A Receptor Involved in Ligand Binding as Identified by Molecular Docking Studies of Analogous Compounds.
Transmembrane Domain (TM)Interacting ResidueType of InteractionReference
TM3Asp3.32Ionic / Salt Bridge acs.org
TM5Tyr5.38Hydrophobic acs.org
TM5Ser5.42Hydrogen Bond acs.org
TM7Asn7.39Hydrogen Bond acs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are essential for predicting the activity of novel compounds and for guiding lead optimization. For a dual-action compound like this compound, separate QSAR models could be developed for its agonist activity at 5-HT1A receptors and its antagonist activity at 5-HT3 receptors.

Three-dimensional QSAR (3D-QSAR) studies, in particular, provide detailed insights by correlating the biological activity with the 3D properties of the molecules, such as steric and electrostatic fields. Studies on dual dopamine (B1211576) D3 receptor antagonists and 5-HT1A receptor agonists have successfully used 3D-QSAR to design novel bifunctional compounds nih.gov. Similarly, structure-based 3D-QSAR studies on thiazole (B1198619) derivatives as 5-HT3 receptor antagonists have yielded models with good predictive power, helping to identify key structural features for high-affinity binding nih.gov. These models can guide the modification of the this compound scaffold to enhance its potency and selectivity.

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that generates a correlation between the biological activity of a set of molecules and their 3D shape and electrostatic characteristics nih.gov. CoMFA and related techniques like Comparative Molecular Similarity Indices Analysis (CoMSIA) produce contour maps that visualize regions where modifications to the molecular structure would likely lead to changes in activity.

In the field of 5-HT receptor ligand design, CoMFA and CoMSIA have been extensively applied. For a library of 5-HT1A ligands, these analyses were used to understand the features responsible for affinity and selectivity, leading to the design of more effective compounds nih.govnih.gov. A structure-based 3D-QSAR study on thiazoles as 5-HT3 receptor antagonists, using CoMFA and CoMSIA, resulted in statistically significant models that could be used for the discovery of new potent antagonists nih.gov. The statistical validation of these models is crucial, often reported using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).

Table 2: Statistical Results from 3D-QSAR Studies on 5-HT Receptor Ligands.
Study FocusMethodq² (Cross-validated r²)r² (Non-cross-validated r²)Predictive r²Reference
5-HT3 Receptor Antagonists (Thiazoles)CoMFA0.785-0.582 nih.gov
5-HT3 Receptor Antagonists (Thiazoles)CoMSIA0.744-0.804 nih.gov
5-HT1A Receptor LigandsCoMFA--- nih.govnih.gov
5-HT1A Receptor LigandsCoMSIA--- nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. In drug research, MD simulations are used to study the conformational changes of a receptor upon ligand binding and to understand the stability of the ligand-receptor complex over time.

For the 5-HT1A receptor, MD simulations have been used to construct 3D models and to explore the ligand binding pocket with various agonists and antagonists nih.gov. These simulations have shown that agonist binding can induce structural modifications in the receptor, particularly in the cytosolic extensions of helices 3 and 6, which are important for G-protein coupling researchgate.net. MD simulations can reveal the dynamic nature of the interactions between a ligand like this compound and its target receptors, providing insights into the mechanism of receptor activation (agonism at 5-HT1A) and inactivation (antagonism at 5-HT3). Studies on the 5-HT2A receptor have demonstrated how MD simulations can characterize the protein dynamics stimulated by agonists versus antagonists, identifying key conformational shifts that lead to receptor activation mdpi.comnih.gov.

Computational Prediction of Metabolism and Metabolic Stability

Predicting the metabolic fate of a drug candidate is a critical step in drug development. Computational tools can predict sites of metabolism (SOMs), potential metabolites, and the enzymes responsible for these transformations.

For this compound, a study on its biotransformation utilized electron density calculations to predict hydroxylation sites on its quinoline and quinazoline (B50416) rings. These predictions were subsequently confirmed by comparison with authentic standards. The study identified eight metabolites after incubation with human hepatic microsomes. Furthermore, in vitro experiments using cytochrome P450 (P450)-specific inhibitors revealed that CYP3A4 is the major enzyme responsible for the metabolism of this compound, with CYP2D6 playing a minor role. This information is crucial for predicting potential drug-drug interactions and understanding the compound's pharmacokinetic profile. One of the identified metabolic pathways, N-deamination leading to the formation of metabolite M5, was noted as a novel finding.

Table 3: Computationally Predicted and Identified Metabolites of this compound.
MetaboliteProposed BiotransformationKey Structural Feature
M1, M2, M3, M4HydroxylationHydroxylated quinoline or quinazoline ring
M5N-deaminationDeaminated metabolite
M6CyclizationCyclic metabolite
M7, M8IntermediatesPresumed intermediates in the formation of M6

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can then be used as a 3D query to search large chemical databases (virtual screening) to identify novel compounds with potential activity.

For a dual-acting ligand like this compound, separate pharmacophore models for 5-HT1A agonism and 5-HT3 antagonism can be developed. The pharmacophore for competitive 5-HT3 antagonists typically includes three key features: an aromatic ring, a carbonyl linking group, and a basic nitrogen atom nih.gov. For 5-HT1A receptor agonists, pharmacophore models often highlight a protonatable nitrogen atom that interacts with Asp3.32, an aromatic ring, and one or more hydrogen bond donor/acceptor sites nih.gov. Evidence from pharmacophore models also suggests that a pyridinyl-piperazine moiety, present in many CNS drugs, provides key structural elements for binding to both 5-HT1A and 5-HT7 receptors, indicating its importance as a privileged scaffold nih.gov. By combining features from both models, it is possible to design novel molecules that possess the desired dual activity profile of this compound.

Advanced Research Methodologies and Techniques Utilized in Tzb 30878 Studies

Radioligand Binding Assays

Radioligand binding assays have been fundamental in characterizing the interaction of TZB 30878 with its molecular targets. These assays utilize a radiolabeled form of a ligand to quantify its binding to a specific receptor. In the case of this compound, studies have employed [3H]TZB-30878 to investigate its binding properties.

Research findings from these assays have demonstrated that this compound selectively binds to human 5-hydroxytryptamine (5-HT)1A and 5-HT3 receptors. nih.gov The affinity of a compound for its receptor is quantified by the dissociation constant (Kd), with a lower Kd value indicating a higher binding affinity. The radioligand binding assays revealed that this compound exhibits a high affinity for both of these receptors.

Receptor Kd Value (nM)
Human 5-HT1A 0.68 ± 0.03
Human 5-HT3 8.90 ± 1.73

Table 1: Binding Affinities of this compound for Human 5-HT1A and 5-HT3 Receptors

These results quantitatively confirm the dual-action nature of this compound, acting as a potent ligand for both the 5-HT1A and 5-HT3 receptors. nih.gov The high affinity for the 5-HT1A receptor is consistent with its agonistic activity, while its affinity for the 5-HT3 receptor supports its antagonistic function at this target. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for Metabolite Identification

Understanding the metabolic fate of a compound is crucial in drug development. For this compound, liquid chromatography-mass spectrometry (LC-MS) has been the cornerstone for identifying its metabolites. This powerful analytical technique separates compounds in a sample using liquid chromatography and then identifies them based on their mass-to-charge ratio using mass spectrometry.

Studies on the biotransformation of this compound have utilized radio-high-performance liquid chromatography (HPLC) in conjunction with mass spectrometry. Following incubation with human hepatic microsomes, a total of eight metabolites of this compound were detected. The structures of these metabolites were elucidated using advanced mass spectrometry techniques. The identified metabolites included a cyclic metabolite, four hydroxylated metabolites, a deaminated metabolite, and two intermediate metabolites.

Application of Deuterium-Labeled Analogs in Metabolic Studies

To aid in the structural elucidation of the metabolites identified by LC-MS, deuterium-labeled analogs of this compound were synthesized and employed. The use of stable isotopes like deuterium (B1214612) is a sophisticated technique in metabolic research. By strategically replacing hydrogen atoms with deuterium, the mass of the molecule is increased. This mass shift is readily detectable by mass spectrometry and allows for the clear differentiation between the parent compound and its metabolites, as well as providing clues to the site of metabolic modification.

In the investigation of this compound's metabolism, two stable labeled analogs were utilized: [quinoline-D6]TZB-30878 and [piperazin-D8]TZB-30878. These labeled compounds were instrumental in confirming the proposed structures of the eight metabolites detected in the microsomal incubation mixture. The distinct mass signatures of the deuterated fragments in the mass spectra of the metabolites provided definitive evidence for the locations of metabolic transformations on the quinoline (B57606) and piperazine (B1678402) rings of the parent molecule.

In Vitro Cell Culture Models for Mechanistic Elucidation

While specific studies detailing the use of in vitro cell culture models for the mechanistic elucidation of this compound are not extensively reported in publicly available literature, this methodology is a standard and vital tool for characterizing the functional activity of compounds targeting specific receptors. For a compound like this compound, which acts on 5-HT1A and 5-HT3 receptors, cell lines genetically engineered to express these human receptors would be employed.

These cell-based assays are crucial for determining the functional consequences of receptor binding. For instance, to confirm the 5-HT1A receptor agonism of this compound, cell lines expressing the 5-HT1A receptor would be used to measure downstream signaling events, such as the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels. Conversely, to validate its 5-HT3 receptor antagonism, cell lines expressing the ligand-gated ion channel 5-HT3 receptor would be utilized. In this setup, the ability of this compound to inhibit the ion flux induced by a known 5-HT3 agonist would be quantified, typically through measurements of changes in intracellular calcium or membrane potential. These in vitro models provide a controlled environment to dissect the specific molecular mechanisms of action of a compound, free from the complexities of an in vivo system.

Immunohistochemical and Molecular Biology Techniques for Target Validation

Target validation is a critical step to confirm that a drug candidate interacts with its intended molecular target in a biologically relevant context. For a compound like this compound, immunohistochemistry (IHC) and various molecular biology techniques would be essential for validating its engagement with 5-HT1A and 5-HT3 receptors in tissues.

Immunohistochemistry allows for the visualization of the location and distribution of specific proteins within a tissue sample. In the context of this compound, IHC would be used to confirm the expression and localization of 5-HT1A and 5-HT3 receptors in relevant tissues, such as the gastrointestinal tract. nih.govresearchgate.net By using antibodies specific to these receptors, researchers can map their presence in different cell types within the gut wall, providing a histological basis for the compound's observed pharmacological effects.

Molecular biology techniques further solidify target validation. For instance, techniques like co-immunoprecipitation could be used in cell-based systems to demonstrate the direct physical interaction between this compound (or a derivatized version) and its receptor targets. Furthermore, molecular probes and competitive binding assays with known selective ligands for the 5-HT1A and 5-HT3 receptors in tissue homogenates can provide quantitative evidence of target engagement. nih.govresearchgate.net While specific applications of these techniques to this compound are not detailed in the available literature, they represent the standard advanced methodologies for robustly validating the molecular targets of a novel compound.

Future Directions and Emerging Research Avenues for Tzb 30878

Discovery of Additional Receptor Interactions or Off-Target Activities

While binding assays have demonstrated that TZB 30878 selectively binds to human 5-HT(1A) and 5-HT(3) receptors, comprehensive screening against a wider panel of receptors and enzymes is a critical next step. nih.gov This is particularly important given the structural motifs within this compound, such as the quinoline (B57606) and piperazine (B1678402) rings, which are present in other pharmacologically active compounds with diverse targets. nih.gov Future studies should employ broad radioligand binding panels or functional assays to identify any potential off-target interactions. Understanding these interactions is crucial for a complete pharmacological profile and for anticipating potential side effects or identifying new therapeutic applications. The metabolism of this compound by cytochrome P450 enzymes, primarily CYP3A4 and to a lesser extent CYP2D6, is known, but the potential for the parent compound or its metabolites to interact with other receptors has not been fully explored. nih.gov

Development of this compound as a Research Tool for Serotonergic Systems

Given its specific dual-action profile, this compound has the potential to be developed into a valuable pharmacological research tool. Its ability to simultaneously probe two distinct serotonin (B10506) receptor subtypes could be leveraged to dissect the complex roles of the serotonergic system in various physiological and pathological processes. For instance, it could be used in preclinical studies to investigate the combined contribution of 5-HT(1A) and 5-HT(3) receptor signaling in models of anxiety, depression, or cognitive disorders. The development of radiolabeled versions of this compound could also enable in vivo imaging studies, such as positron emission tomography (PET), to map the distribution of co-expressed 5-HT(1A) and 5-HT(3) receptors in the brain and peripheral tissues.

Exploration of Analogs with Enhanced Selectivity or Potency

The chemical structure of this compound, which includes quinazoline (B50416), piperazine, and quinoline rings, offers multiple sites for chemical modification to develop analogs with improved pharmacological properties. nih.gov Structure-activity relationship (SAR) studies could be systematically undertaken to explore how modifications to each of these moieties affect binding affinity and functional activity at the 5-HT(1A) and 5-HT(3) receptors. For example, substitutions on the quinoline or quinazoline rings could be explored to enhance potency or to modulate the balance of activity between the two target receptors. The goal of such medicinal chemistry efforts would be to design new chemical entities that may have a more optimized therapeutic profile, potentially with increased efficacy or a more favorable side effect profile.

| Binding Affinity of this compound for Human Serotonin Receptors | | :--- | :--- | | Receptor | Kd (nM) | | 5-HT1A | 0.68 ± 0.03 | | 5-HT3 | 8.90 ± 1.73 |

This table displays the dissociation constant (Kd) of this compound for human 5-HT(1A) and 5-HT(3) receptors, indicating its high affinity for both targets. Data sourced from Tamaoki et al., 2007. nih.gov

Integration of Multi-Omics Data in this compound Research

The advent of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to understanding the systems-level effects of this compound. Future research could involve treating cell cultures or animal models with this compound and then applying these high-throughput techniques to identify global changes in gene expression, protein levels, and metabolic profiles. This approach could help to identify novel biomarkers of drug response and to elucidate the broader biological pathways that are modulated by this compound's dual-action mechanism. Integrating these datasets could provide a more holistic understanding of its therapeutic effects and potentially reveal new indications.

Theoretical Innovations in Compound Design and Optimization

Computational chemistry and molecular modeling can provide significant insights for the rational design of next-generation compounds based on the this compound scaffold. High-resolution crystal structures of the 5-HT(1A) and 5-HT(3) receptors can be used for in silico docking studies to predict the binding modes of this compound and its proposed analogs. These computational approaches can help to prioritize the synthesis of new compounds with the highest likelihood of improved affinity and selectivity. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of this compound analogs with their biological activity, thereby guiding the design of more potent and targeted molecules.

Q & A

Q. What are the primary pharmacological targets of TZB-30878, and how were they identified?

TZB-30878 exhibits dual activity as a 5-HT1A receptor agonist and 5-HT3 receptor antagonist. These targets were identified via radioligand binding assays using human receptors, with dissociation constants (Kd) of 0.68 ± 0.03 nM (5-HT1A) and 8.90 ± 1.73 nM (5-HT3). Competitive binding studies and functional assays (e.g., inhibition of 5-HT-induced bradycardia in rats) confirmed selectivity .

Q. What experimental models are suitable for preliminary efficacy testing of TZB-30878 in diarrhea-predominant IBS (d-IBS)?

The wrap restraint stress-induced defecation model in rats is a validated preclinical IBS model. TZB-30878 (1–10 mg/kg orally) normalized stress-induced defecation in a dose-dependent manner, unlike monotherapies such as tandospirone (5-HT1A agonist) or alosetron (5-HT3 antagonist). This highlights the necessity of dual receptor modulation for efficacy .

Q. How should researchers validate the purity and structural identity of TZB-30878 in synthetic batches?

Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For purity, employ high-performance liquid chromatography (HPLC) with ultraviolet detection (≥95% purity threshold). Document batch-specific variations in supplementary materials per journal guidelines .

Advanced Research Questions

Q. What methodologies resolve contradictions in TZB-30878’s efficacy across different IBS models?

Contradictions may arise from species-specific receptor expression or stressor variability. Apply sensitivity analysis by testing TZB-30878 in multiple models (e.g., maternal separation, colorectal distension) while controlling for variables like gut microbiota and serotonin levels. Cross-validate findings using receptor knockout models or selective antagonists (e.g., WAY-100635 for 5-HT1A) .

Q. How can researchers optimize dose-response curves for TZB-30878 to minimize off-target effects?

Conduct fractional factorial design experiments to isolate dose-dependent effects on 5-HT1A/5-HT3 receptors. Use logarithmic dosing (e.g., 0.1–100 mg/kg) in vivo, paired with in vitro calcium flux assays to quantify receptor activation thresholds. Apply pharmacokinetic modeling to predict therapeutic windows and mitigate risks like 5-HT syndrome .

Q. What statistical approaches are recommended for analyzing longitudinal data in TZB-30878 trials?

For repeated-measures data (e.g., defecation frequency over time), use mixed-effects models to account for individual variability. Include covariates like baseline serotonin levels and stress biomarkers. Report effect sizes with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

Q. How should researchers address ethical considerations in TZB-30878 studies involving animal models?

Adhere to ARRIVE 2.0 guidelines for preclinical studies: justify sample sizes via power analysis, minimize distress through non-invasive monitoring (e.g., telemetry), and use humane endpoints. Obtain institutional animal care committee approval and document compliance in methods sections .

Methodological Guidelines

  • Data Presentation : Include dose-response curves, receptor binding kinetics (Scatchard plots), and stress-induced defecation frequency tables. Use standardized units (nM for Kd, mg/kg for dosing) .
  • Reproducibility : Publish raw data (e.g., defecation counts, receptor binding ratios) in open-access repositories. Provide detailed protocols for stress models and antagonist co-administration .
  • Literature Review : Prioritize studies using analogous dual-modulation compounds (e.g., vilazodone) to contextualize TZB-30878’s novelty .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.